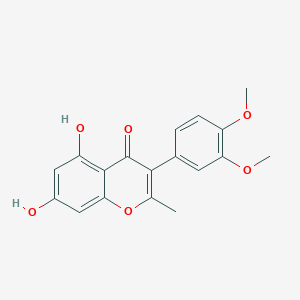

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one

CAS No.: 637750-97-1

Cat. No.: VC7494557

Molecular Formula: C18H16O6

Molecular Weight: 328.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637750-97-1 |

|---|---|

| Molecular Formula | C18H16O6 |

| Molecular Weight | 328.32 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one |

| Standard InChI | InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 |

| Standard InChI Key | OKMZAQXBYWZWCL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one, reflects its structural complexity:

-

Core structure: Benzopyran-4-one (chromen-4-one) backbone.

-

Substituents:

-

5,7-Dihydroxy groups (positions 5 and 7).

-

2-Methyl group (position 2).

-

3,4-Dimethoxyphenyl moiety (position 3).

-

The molecular formula is C₁₉H₁₈O₇, with a molecular weight of 358.34 g/mol (calculated using PubChem’s atomic mass data ).

Structural Analogues and Comparative Analysis

Chromones with similar substitution patterns have been extensively studied:

The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler analogs .

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis is documented, methodologies for analogous chromones suggest viable pathways:

-

Claisen rearrangement: Used to construct the chromone core from prenylated precursors, as demonstrated in oxepinochromone synthesis .

-

Baker-Venkataraman rearrangement: Employed to form 2-methylchromen-4-one derivatives via acyl migration .

-

Selective protection/deprotection: Critical for introducing methoxy and hydroxyl groups at specific positions .

For example, microwave-assisted Claisen rearrangement could transfer allyl groups to the chromone backbone, followed by methylation using iodomethane or dimethyl sulfate .

Physicochemical Characteristics

-

Solubility: Polar hydroxyl and methoxy groups suggest moderate water solubility, while the aromatic system confers lipid solubility (logP ≈ 2.5–3.5 predicted) .

-

Stability: Chromones are generally stable under acidic conditions but may undergo hydrolysis in strong bases due to the ketone group .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Chromone derivatives inhibit cyclooxygenase-2 (COX-2):

-

COX-2 inhibition: IC₅₀ values range from 3.3–7.5 μM for substituted chromones .

-

Selectivity: Methoxy groups at C3/C4 improve COX-2 selectivity over COX-1 (e.g., compound 35: SI = 7.48 vs. celecoxib SI = 4.17) .

Molecular docking studies suggest that the 3,4-dimethoxyphenyl moiety could occupy COX-2’s hydrophobic pocket, mimicking celecoxib’s binding mode .

Antiviral Applications

Chromones with hydrophobic substituents show anti-HIV activity:

-

HIV-1 protease inhibition: Analogous compounds achieve IC₅₀ values as low as 0.34 μM .

-

Resistance mitigation: Bulky groups (e.g., trifluoromethylphenyl) counteract drug-resistant HIV strains .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: High gastrointestinal permeability predicted due to moderate logP .

-

Metabolism: Likely undergoes hepatic glucuronidation/sulfation of hydroxyl groups, as seen in flavonoid metabolism .

Toxicity Risks

-

Cytotoxicity: Chromones with methoxy groups show low cytotoxicity (CC₅₀ > 100 μM in H9 lymphocytes) .

-

Drug interactions: Potential CYP450 inhibition due to methoxy substituents, warranting further study .

Future Directions and Applications

Therapeutic Development

-

Neurodegenerative diseases: Antioxidant properties may mitigate oxidative stress in Alzheimer’s or Parkinson’s .

-

Oncology: COX-2 inhibition could suppress tumor angiogenesis and inflammation .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume